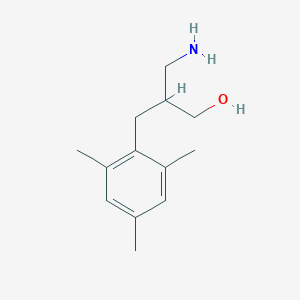
2-(4-Bromo-3-methylphenyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromo-3-methylphenyl)oxirane is an organic compound with the molecular formula C10H11BrO. It is a member of the oxirane family, which are three-membered cyclic ethers. The compound features a bromine atom and a methyl group attached to a phenyl ring, which is further connected to an oxirane ring. This structure imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-methylphenyl)oxirane typically involves the reaction of 4-bromo-3-methylbenzaldehyde with a suitable epoxidizing agent. One common method is the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), which facilitates the formation of the oxirane ring. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs. specific industrial methods are often proprietary and may vary between manufacturers .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromo-3-methylphenyl)oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Diols: Formed from the oxidation of the oxirane ring.
Alcohols: Resulting from the reduction of the oxirane ring.
Substituted Phenyl Derivatives: Produced through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-(4-Bromo-3-methylphenyl)oxirane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromo-3-methylphenyl)oxirane involves its ability to react with nucleophiles due to the strained oxirane ring. This reactivity allows it to form covalent bonds with various molecular targets, leading to the formation of new chemical entities. The bromine atom also plays a role in directing reactions and influencing the compound’s reactivity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Bromo-2-methylphenyl)oxirane
- 2-(4-Chloro-3-methylphenyl)oxirane
- 2-(4-Fluoro-3-methylphenyl)oxirane
Uniqueness
2-(4-Bromo-3-methylphenyl)oxirane is unique due to the presence of both a bromine atom and a methyl group on the phenyl ring, which imparts distinct electronic and steric properties. These features influence its reactivity and make it a valuable compound for specific synthetic applications .
Propiedades
Fórmula molecular |
C9H9BrO |
|---|---|
Peso molecular |
213.07 g/mol |
Nombre IUPAC |
2-(4-bromo-3-methylphenyl)oxirane |
InChI |
InChI=1S/C9H9BrO/c1-6-4-7(9-5-11-9)2-3-8(6)10/h2-4,9H,5H2,1H3 |
Clave InChI |
ZGWLWIIABGTIFV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C2CO2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




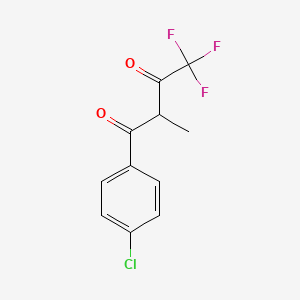
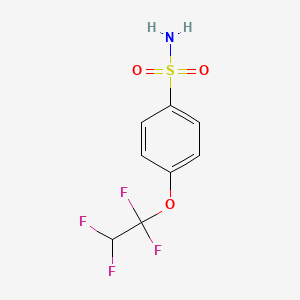
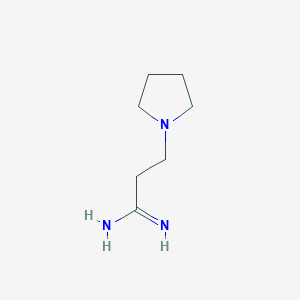
![3-(Benzo[b]thiophen-3-yl)-2,2-dimethylpropanoic acid](/img/structure/B15320721.png)
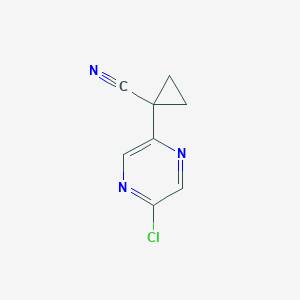
![[2-Chloro-6-(trifluoromethyl)phenyl]hydrazine](/img/structure/B15320737.png)

![1-[(3-Methoxy-2-methylphenyl)methyl]piperazine](/img/structure/B15320752.png)
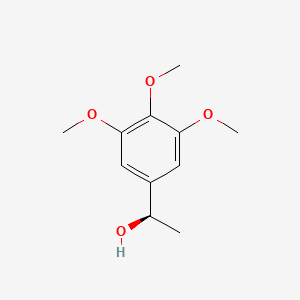
![2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B15320759.png)
